Cas no 1807250-88-9 (2-Cyano-6-fluoro-4-methylbenzoic acid)

2-Cyano-6-fluoro-4-methylbenzoic acid is a fluorinated benzoic acid derivative featuring a cyano group at the 2-position and a methyl group at the 4-position. This compound is valued for its versatile reactivity, particularly in pharmaceutical and agrochemical synthesis, where its functional groups enable further derivatization. The electron-withdrawing cyano and fluoro substituents enhance its utility as an intermediate in nucleophilic substitution and cross-coupling reactions. Its crystalline solid form ensures stability and ease of handling. The structural motifs of this compound make it a useful building block for designing bioactive molecules, particularly in the development of fluorinated heterocycles or carboxylate-based ligands.
2-Cyano-6-fluoro-4-methylbenzoic acid structure
1807250-88-9 structure
Product name:2-Cyano-6-fluoro-4-methylbenzoic acid
CAS No:1807250-88-9
MF:C9H6FNO2
Molecular Weight:179.147845745087
MDL:MFCD28769447
CID:5003848

2-Cyano-6-fluoro-4-methylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 2-Cyano-6-fluoro-4-methylbenzoic acid
    • MDL: MFCD28769447
    • インチ: 1S/C9H6FNO2/c1-5-2-6(4-11)8(9(12)13)7(10)3-5/h2-3H,1H3,(H,12,13)
    • InChIKey: FQYDCAQNPNJBSD-UHFFFAOYSA-N
    • SMILES: FC1=CC(C)=CC(C#N)=C1C(=O)O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 258
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 61.1

2-Cyano-6-fluoro-4-methylbenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-342100-2.5g
2-cyano-6-fluoro-4-methylbenzoic acid
1807250-88-9
2.5g
$2827.0 2023-09-03
Alichem
A010010989-250mg
2-Cyano-6-fluoro-4-methylbenzoic acid
1807250-88-9 97%
250mg
475.20 USD 2021-07-06
Alichem
A010010989-1g
2-Cyano-6-fluoro-4-methylbenzoic acid
1807250-88-9 97%
1g
1,490.00 USD 2021-07-06
Enamine
EN300-342100-1g
2-cyano-6-fluoro-4-methylbenzoic acid
1807250-88-9
1g
$1364.0 2023-09-03
Enamine
EN300-342100-5g
2-cyano-6-fluoro-4-methylbenzoic acid
1807250-88-9
5g
$3581.0 2023-09-03
Alichem
A010010989-500mg
2-Cyano-6-fluoro-4-methylbenzoic acid
1807250-88-9 97%
500mg
782.40 USD 2021-07-06
Enamine
EN300-342100-1.0g
2-cyano-6-fluoro-4-methylbenzoic acid
1807250-88-9
1.0g
$1364.0 2023-02-23
Enamine
EN300-342100-10.0g
2-cyano-6-fluoro-4-methylbenzoic acid
1807250-88-9
10.0g
$4501.0 2023-02-23
Enamine
EN300-342100-5.0g
2-cyano-6-fluoro-4-methylbenzoic acid
1807250-88-9
5.0g
$3581.0 2023-02-23
Enamine
EN300-342100-10g
2-cyano-6-fluoro-4-methylbenzoic acid
1807250-88-9
10g
$4501.0 2023-09-03

2-Cyano-6-fluoro-4-methylbenzoic acid 関連文献

2-Cyano-6-fluoro-4-methylbenzoic acidに関する追加情報

2-Cyano-6-Fluoro-4-Methylbenzoic Acid: A Comprehensive Overview

The compound with CAS No. 1807250-88-9, commonly referred to as 2-Cyano-6-Fluoro-4-Methylbenzoic Acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The name itself highlights key features of the molecule: the presence of a cyano group at position 2, a fluoro substituent at position 6, and a methyl group at position 4 on the benzoic acid backbone. These substituents contribute to its chemical reactivity, stability, and biological activity.

Recent studies have focused on the synthesis and characterization of 2-Cyano-6-Fluoro-4-Methylbenzoic Acid. Researchers have explored various synthetic pathways to optimize its production, ensuring high purity and yield. The molecule's synthesis typically involves multi-step reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and oxidation processes. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to enhance reaction efficiency and selectivity.

The structural uniqueness of 2-Cyano-6-Fluoro-4-Methylbenzoic Acid makes it a valuable building block in medicinal chemistry. Its cyano group introduces electron-withdrawing effects, which can modulate the electronic properties of the aromatic ring. Similarly, the fluoro substituent enhances lipophilicity and bioavailability, while the methyl group contributes to steric effects and metabolic stability. These characteristics make the compound a promising candidate for designing bioactive molecules targeting various therapeutic areas.

One of the most notable applications of 2-Cyano-6-Fluoro-4-Methylbenzoic Acid is in the development of antimicrobial agents. Recent research has demonstrated its potential as an inhibitor of bacterial enzymes such as beta-lactamases, which are responsible for antibiotic resistance. By targeting these enzymes, the compound could pave the way for novel strategies to combat multidrug-resistant infections.

In addition to its antimicrobial properties, 2-Cyano-6-Fluoro-4-Methylbenzoic Acid has shown promise in anticancer drug development. Preclinical studies have indicated that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis in cancer cells through modulation of key signaling pathways such as Bcl-2 and caspase activation.

The pharmacokinetic profile of 2-Cyano-6-Fluoro-4-Methylbenzoic Acid has also been extensively studied. Research indicates that it possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for oral administration. Its bioavailability is enhanced by the presence of fluorine atoms, which improve membrane permeability without compromising metabolic stability.

Moreover, 2-Cyano-6-fluoro-4-methylbenzoic acid has been investigated for its role in neuroprotective therapies. Studies suggest that this compound may exert neuroprotective effects by inhibiting neuroinflammation and oxidative stress pathways associated with neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The synthesis of 2-cyano-6-fluoro-4-methylbenzoic acid involves a series of carefully optimized steps to ensure high purity and yield. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic methods to enhance reaction efficiency and selectivity.

In conclusion, 2-cyano-6-fluoro-4-methylbenzoic acid (CAS No. 1807250-88-9) is a versatile compound with significant potential in drug discovery and development across multiple therapeutic areas. Its unique structural features, favorable pharmacokinetic properties, and diverse biological activities make it an important molecule for further research and application in modern medicine.

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